1-(Oxolan-2-ylmethyl)pyrazol-4-amine;hydrochloride
Description
Properties
Molecular Formula |
C8H14ClN3O |
|---|---|
Molecular Weight |
203.67 g/mol |
IUPAC Name |
1-(oxolan-2-ylmethyl)pyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C8H13N3O.ClH/c9-7-4-10-11(5-7)6-8-2-1-3-12-8;/h4-5,8H,1-3,6,9H2;1H |
InChI Key |
DDTLLHJAWQAGBI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CN2C=C(C=N2)N.Cl |
Origin of Product |
United States |
Preparation Methods
Formation of the Pyrazole Ring
The pyrazole core is typically synthesized via cyclocondensation reactions. A common approach involves the reaction of hydrazine derivatives with 1,3-diketones or α,β-unsaturated carbonyl compounds. For instance, 4-aminopyrazole intermediates are generated using hydrazine hydrate and ethyl acetoacetate under acidic conditions, followed by purification via recrystallization. Alternative methods employ palladium-catalyzed cross-coupling reactions to introduce substituents at the pyrazole’s 4-position, as observed in analogous pyrrolo[2,3-d]pyrimidine syntheses.
Reaction Conditions :
Hydrochloride Salt Formation
The free base is converted to its hydrochloride salt using hydrochloric acid in a polar aprotic solvent like dichloromethane or ethyl acetate. The salt’s crystallinity enhances stability and solubility, critical for pharmacological applications.
Purification :
Advanced Synthetic Strategies
Multi-Component Reactions (MCRs)
Recent advancements leverage MCRs to streamline synthesis. For example, a three-component reaction involving hydrazine, ethyl acetoacetate, and 2-(chloromethyl)oxolane in refluxing ethanol produces the target compound in one pot. This method reduces intermediate isolation steps and improves atom economy.
Comparative Yield Analysis :
| Method | Yield (%) | Purity (%) |
|---|---|---|
| Traditional Stepwise | 62 | 95 |
| MCR | 78 | 97 |
Catalytic Systems
Palladium and copper catalysts enhance regioselectivity in pyrazole functionalization. For instance, Suzuki-Miyaura coupling introduces aryl groups at the pyrazole’s 1-position, while Ullmann-type couplings attach heterocyclic moieties.
Catalyst Performance :
| Catalyst | Reaction Time (h) | Yield (%) |
|---|---|---|
| Pd(OAc)₂ | 6 | 85 |
| CuI | 12 | 72 |
Analytical and Process Optimization
Reaction Monitoring
Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are indispensable for tracking reaction progress. A study reported using HPLC with a C18 column (mobile phase: acetonitrile/water 70:30) to achieve baseline separation of intermediates.
Solvent and Temperature Effects
Challenges and Mitigation Strategies
Byproduct Formation
Common byproducts include N-alkylated pyrazoles and oxolane ring-opened derivatives . These are minimized by:
Scalability Issues
Large-scale synthesis faces challenges in heat dissipation and mixing efficiency. Adopting flow chemistry systems improves temperature control and reduces reaction times by 30%.
Chemical Reactions Analysis
Alkylation Reactions
The primary amine on the pyrazole ring undergoes alkylation with alkyl halides or epoxides. Reaction conditions significantly influence regioselectivity and yield:
Key Findings :
-
Alkylation occurs preferentially at the pyrazole amine due to its nucleophilicity.
-
Steric hindrance from the oxolane group reduces reaction rates with bulky alkylating agents .
Acylation Reactions
The amine group reacts with acylating agents to form amides or ureas:
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| Acetic anhydride | CH₂Cl₂, RT, Et₃N | N-Acetylated derivative | |
| Phenyl isocyanate | Toluene, reflux | N-Phenylurea adduct |
Mechanistic Insight :
-
Acylation proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon, forming stable amides .
Oxolane Ring-Opening Reactions
The tetrahydrofuran ring undergoes acid-catalyzed or nucleophilic ring-opening:
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| HCl (conc.) | Ethanol, reflux | 4-((2-Chloroethoxy)methyl)pyrazole | |
| H₂O, H₂SO₄ | 100°C | Diol derivative (via oxonium ion intermediate) |
Notable Observation :
-
Ring-opening under acidic conditions generates a carbocation at the oxolane’s methylene carbon, which reacts with nucleophiles (e.g., Cl⁻ or H₂O).
Cross-Coupling Reactions
The pyrazole ring participates in palladium-catalyzed couplings:
Catalytic Efficiency :
-
Suzuki-Miyaura coupling proceeds efficiently at the C-3 position of the pyrazole due to electron-rich aromatic systems .
Nucleophilic Substitution
The methylene bridge adjacent to the oxolane enables SN2 reactions:
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| NaN₃, DMF | 100°C | Azide-substituted derivative | |
| KSCN, H₂O | RT | Thiocyanate analog |
Structural Impact :
Reductive Amination
The amine group reacts with aldehydes/ketones under reductive conditions:
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| Formaldehyde, NaBH₃CN | MeOH, RT | N-Methylated product | |
| Cyclohexanone, H₂ (Pd/C) | Ethanol, 50°C | N-Cyclohexyl derivative |
Yield Optimization :
-
NaBH₃CN provides superior selectivity over traditional borohydrides.
Complexation with Metals
The pyrazole nitrogen acts as a ligand for transition metals:
| Metal Salt | Conditions | Complex Formed | Reference |
|---|---|---|---|
| CuCl₂ | MeOH, RT | Tetrahedral Cu(II) complex | |
| Fe(NO₃)₃·9H₂O | H₂O, 60°C | Octahedral Fe(III) adduct |
Applications :
Scientific Research Applications
Therapeutic Potential
Research indicates that 1-(oxolan-2-ylmethyl)pyrazol-4-amine hydrochloride exhibits potential biological activities, including:
- Anti-inflammatory Effects : Preliminary studies suggest that the compound may modulate inflammatory pathways, potentially interacting with specific enzymes or receptors involved in inflammation.
- Antidepressant Properties : Investigations into its effects on mood regulation are ongoing, with initial findings indicating that it may influence neurotransmitter systems.
These therapeutic potentials highlight the importance of further research to elucidate the mechanisms of action and optimize its pharmacological profiles.
Case Studies
-
Anti-Cancer Activity : A study on structurally related compounds revealed that similar pyrazole derivatives exhibited significant antiproliferative effects against various cancer cell lines, suggesting that 1-(oxolan-2-ylmethyl)pyrazol-4-amine hydrochloride could share these properties .
Compound Cell Line IC50 (µM) Compound A A549 0.98 ± 0.08 Compound B MCF-7 1.05 ± 0.17 Compound C HeLa 1.28 ± 0.25 - Inhibition Studies : Inhibition studies indicate that compounds with similar structures can effectively inhibit key kinases involved in cancer progression, such as c-Met and VEGFR-2, further supporting the potential application of this compound in cancer therapy .
Mechanism of Action
The mechanism of action of 1-(Oxolan-2-ylmethyl)pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound is compared to analogs with variations in the substituent at the pyrazole 1-position, focusing on electronic, steric, and solubility profiles:
Key Observations :
- Lipophilicity : Chlorobenzyl (LogP ~2.5) and trifluoroethyl (LogP ~1.8) substituents increase hydrophobicity compared to oxolan (LogP ~0.5), which balances solubility and membrane permeability .
- Electronic Effects : The oxolan ether group offers moderate electron-donating properties, while chloro and trifluoromethyl groups are electron-withdrawing, altering reactivity in substitution reactions .
- Metabolic Stability : Oxolan derivatives may metabolize to tetrahydrofurfuryl alcohol (CAS 97-99-4), a common metabolite for tetrahydrofuran-containing compounds, whereas halogenated analogs face slower oxidative degradation .
Physicochemical and Spectroscopic Data
Research Findings and Industrial Relevance
- Drug Development : The oxolan substituent’s balance of solubility and lipophilicity makes it favorable for oral bioavailability optimization, contrasting with halogenated analogs’ niche applications .
- Toxicity Profiles : Hydrochloride salts generally exhibit lower acute toxicity (LD₅₀ > 500 mg/kg in rodents) compared to free bases, though halogenated variants may show hepatotoxicity at high doses .

- Patent Landscape : Over 15 patents since 2020 cover pyrazole-4-amine hydrochlorides, with oxolan derivatives cited in neurological and anti-inflammatory therapies .
Biological Activity
1-(Oxolan-2-ylmethyl)pyrazol-4-amine;hydrochloride is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings on its biological properties, particularly focusing on its anticancer, anti-inflammatory, and antimicrobial activities.
Chemical Structure and Properties
1-(Oxolan-2-ylmethyl)pyrazol-4-amine;hydrochloride is characterized by the pyrazole ring, which is known for its role in various pharmacological activities. The oxolan moiety contributes to the compound's solubility and potential biological interactions.
Anticancer Activity
Recent studies have demonstrated that 1-(oxolan-2-ylmethyl)pyrazol-4-amine;hydrochloride exhibits significant anticancer properties.
- Cell Line Studies : The compound was tested against several cancer cell lines, including HepG2 (liver cancer) and HeLa (cervical cancer). It showed a mean growth inhibition percentage of 54.25% and 38.44%, respectively, indicating a promising anticancer effect while displaying low toxicity towards normal fibroblasts (GM-6114), which had an 80.06% growth rate under similar conditions .
| Cell Line | Growth Inhibition (%) | Toxicity to Normal Cells (%) |
|---|---|---|
| HepG2 | 54.25 | 80.06 |
| HeLa | 38.44 | 80.06 |
Anti-inflammatory Activity
The compound has also been studied for its anti-inflammatory properties. It was found to inhibit key inflammatory markers such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
- Inhibition Rates : In a comparative study, the compound exhibited TNF-α inhibitory activity of up to 61–85% at a concentration of 10 µM, demonstrating significant anti-inflammatory potential compared to standard drugs like dexamethasone .
Antimicrobial Activity
While 1-(oxolan-2-ylmethyl)pyrazol-4-amine;hydrochloride did not show significant antibacterial or antifungal activity in some studies, it remains an area of interest for further exploration.
The mechanism behind the anticancer activity of 1-(oxolan-2-ylmethyl)pyrazol-4-amine;hydrochloride appears to involve cell cycle arrest and apoptosis induction:
- Cell Cycle Arrest : Studies indicated that the compound could block the cell cycle at the G2/M phase, leading to apoptosis through downregulation of Bcl-2 and upregulation of Bax expression .
Case Studies
Several case studies have illustrated the effectiveness of pyrazole derivatives in treating various conditions:
- Study on HepG2 Cells : A study highlighted that derivatives similar to 1-(oxolan-2-ylmethyl)pyrazol-4-amine showed IC50 values lower than 50 µM against HepG2 cells, suggesting strong cytotoxic effects .
- Inflammation Models : In vivo models demonstrated significant reduction in inflammation markers when treated with pyrazole derivatives, supporting their potential use in inflammatory diseases .
Q & A
Q. What are the common synthetic routes for preparing 1-(Oxolan-2-ylmethyl)pyrazol-4-amine hydrochloride, and how is its purity validated?
Methodological Answer: The synthesis typically involves cyclization or substitution reactions. For example, phosphoryl oxychloride (POCl₃) is used to cyclize intermediates like substituted hydrazides at elevated temperatures (~120°C), as seen in pyrazole derivative syntheses . The hydrochloride salt forms via protonation with HCl. Purity is validated using HPLC (High-Performance Liquid Chromatography) for quantitation, ¹H/¹³C NMR for structural confirmation (e.g., δ 2.24 ppm for methyl groups in pyrazole derivatives ), and IR spectroscopy to confirm functional groups (e.g., NH stretches at ~3300 cm⁻¹) .
Q. Which purification techniques are most effective for isolating 1-(Oxolan-2-ylmethyl)pyrazol-4-amine hydrochloride?
Methodological Answer: Recrystallization from ethanol/water mixtures is widely used due to the compound’s moderate polarity. For complex mixtures, column chromatography (silica gel, eluting with ethyl acetate/hexane gradients) or preparative HPLC (C18 columns, acetonitrile/water mobile phase) ensures high purity . Evidence from analogous pyrazole syntheses highlights the use of solvent polarity adjustments to optimize crystal formation .
Q. How do researchers assess the solubility and stability of this compound in aqueous and organic solvents?
Methodological Answer: Solubility is tested via shake-flask method in solvents like DMSO, water, and ethanol at 25°C. Stability studies involve accelerated degradation testing (e.g., 40°C/75% RH for 4 weeks) with UPLC monitoring for decomposition products . Hydrochloride salts generally exhibit higher aqueous solubility due to ionic dissociation, but hygroscopicity may require anhydrous storage .
Q. What is the role of the hydrochloride counterion in this compound’s physicochemical properties?
Methodological Answer: The hydrochloride salt improves crystallinity and bioavailability by enhancing solubility in polar solvents. Protonation of the pyrazole amine group stabilizes the molecule against oxidation and facilitates salt formation during purification. Comparative studies on freebase vs. hydrochloride forms show distinct melting points and dissolution rates, critical for formulation .
Q. Which analytical techniques are critical for confirming the identity of this compound?
Methodological Answer:
- Mass spectrometry (ESI-MS): To confirm molecular weight (e.g., m/z 210 [M+H]⁺ in pyrazole analogs ).
- Elemental analysis: Validates C, H, N, Cl content within 0.4% of theoretical values.
- X-ray crystallography: Resolves stereochemistry and crystal packing, though limited by crystal quality .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of 1-(Oxolan-2-ylmethyl)pyrazol-4-amine hydrochloride?
Methodological Answer: Design a Design of Experiments (DoE) approach to test variables:
- Temperature: Optimize cyclization between 100–130°C.
- Catalyst screening: Test Lewis acids (e.g., ZnCl₂) or bases (e.g., Et₃N).
- Solvent polarity: Compare DMF vs. THF for intermediate stability.
Data from pyrazole syntheses show POCl₃ at 120°C in anhydrous conditions maximizes yields . Use response surface methodology to model interactions between factors .
Q. How can contradictory solubility data for this compound be resolved across studies?
Methodological Answer: Contradictions often arise from polymorphic forms or hydration states. Use DSC (Differential Scanning Calorimetry) to identify polymorphs and dynamic vapor sorption (DVS) to assess hygroscopicity. For example, a study on hydroxylamine hydrochloride analogs resolved discrepancies by isolating anhydrous vs. monohydrate forms . Cross-validate solubility using standardized buffer systems (e.g., PBS pH 7.4) .
Q. What computational strategies are used to predict the biological activity of this compound?
Methodological Answer:
- Molecular docking: Screen against targets like kinases or GPCRs using AutoDock Vina. For example, pyrazole derivatives were docked into the urokinase receptor (uPAR) active site to prioritize synthesis .
- QSAR modeling: Correlate substituent effects (e.g., oxolan-2-ylmethyl group) with logP and IC₅₀ values. Use Schrödinger’s QikProp for ADME predictions .
Q. How can structure-activity relationships (SAR) be explored for this compound’s derivatives?
Methodological Answer:
- Analog synthesis: Modify the oxolane ring (e.g., replace with tetrahydrothiophene) or pyrazole substituents (e.g., halogens, methyl groups).
- Biological assays: Test against disease-relevant targets (e.g., cancer cell lines) to correlate substituents with potency. Evidence from pyrazole-based kinase inhibitors shows that electron-withdrawing groups enhance target binding .
Q. What degradation pathways occur under stressed conditions (e.g., light, heat), and how are they mitigated?
Methodological Answer: Forced degradation studies under acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B guidelines) conditions identify labile sites. For example, pyrazole amines may undergo hydrolysis to carboxylic acids under basic conditions . Stabilization strategies include lyophilization (for heat sensitivity) and amber glass storage (for photolysis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

